2-Chlorobenzene-1,3,5-trisulfonyl trifluoride
Overview
Description
Scientific Research Applications
Reactivity with Various Nucleophiles
2,4,6-Tris(fluorosulfonyl)chlorobenzene, a compound related to 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride, demonstrates high reactivity due to its strong electron-withdrawing SO2F groups. This reactivity allows it to form ethers, amines, sulfides, and undergo chlorine-fluorine substitution under specific conditions. This reactivity profile makes it useful in various chemical syntheses (Filatov, Boiko, & Yagupolskii, 2012).
Synthesis of Oxazoles
In the presence of trifluoromethanesulfonic acid, reactions of dicarbonyl and monocarbonyl compounds with nitriles are promoted, leading to the formation of oxazoles. This indicates the role of related trifluoride compounds in facilitating complex organic reactions (Saito, Hyodo, & Hanzawa, 2012).
Catalytic C–O Bond Cleavage
Trifluoromethanesulfonic acid is shown to catalyze C–O bond cleavage, leading to the preparation of functional esters. This highlights the potential of trifluoride compounds in enhancing nucleophilic attack in chemical processes (Liu et al., 2017).
Formation of Anionic σ-Complexes
Symmetrical benzene trisulfonic-acid trifluoride can undergo nucleophilic addition, leading to stable anionic σ-complexes. This property could be exploited in designing reactions that require stable intermediates (Boiko, Kamoshenkova, & Filatov, 2008).
Friedel-Crafts Reaction Enhancement
Trifluoride compounds have been used to enhance Friedel-Crafts reactions. For instance, hafnium triflate and trifluoromethanesulfonic acid act as catalysts in acylation reactions, demonstrating the utility of trifluorides in organic synthesis (Kobayashi & Iwamoto, 1998).
Safety and Hazards
properties
IUPAC Name |
2-chlorobenzene-1,3,5-trisulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMFURWEPDZMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)Cl)S(=O)(=O)F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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